N-(1-aminopropan-2-yl)acetamide
CAS No.: 36506-51-1
Cat. No.: VC7915524
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36506-51-1 |
|---|---|
| Molecular Formula | C5H12N2O |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | N-(1-aminopropan-2-yl)acetamide |
| Standard InChI | InChI=1S/C5H12N2O/c1-4(3-6)7-5(2)8/h4H,3,6H2,1-2H3,(H,7,8) |
| Standard InChI Key | IGIJDAVPCAUGCU-UHFFFAOYSA-N |
| SMILES | CC(CN)NC(=O)C |
| Canonical SMILES | CC(CN)NC(=O)C |
Introduction
N-(1-aminopropan-2-yl)acetamide, also known as N-acetyl-N-(1-aminopropan-2-yl)acetamide, is a small organic compound with the molecular formula . It has a molecular weight of 158.20 g/mol and is identified by PubChem CID 71330425. This compound is structurally characterized by an acetamide group linked to a 1-aminopropan-2-yl substituent, forming a simple yet versatile chemical framework .
Synthesis
The synthesis of N-(1-aminopropan-2-yl)acetamide typically involves:
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Acetylation: Reacting a precursor amine (e.g., isopropylamine) with acetic anhydride or acetyl chloride.
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Purification: The product is purified through crystallization or chromatography to ensure high purity.
This straightforward synthetic route makes the compound accessible for laboratory research and industrial applications.
Structural Analysis
Advanced techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure:
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1H^{1}H1H-NMR: Identifies the characteristic chemical shifts of the amine and acetamide groups.
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IR Spectroscopy: Confirms the presence of amide () bonds.
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MS: Provides molecular ion peaks corresponding to its molecular weight.
Potential Research Directions
Future studies could focus on:
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Pharmacological Screening: Evaluating its activity against diseases such as epilepsy or cancer.
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Derivatization: Modifying its structure to enhance biological properties.
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Computational Studies: Using molecular docking to predict interactions with biological targets.
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